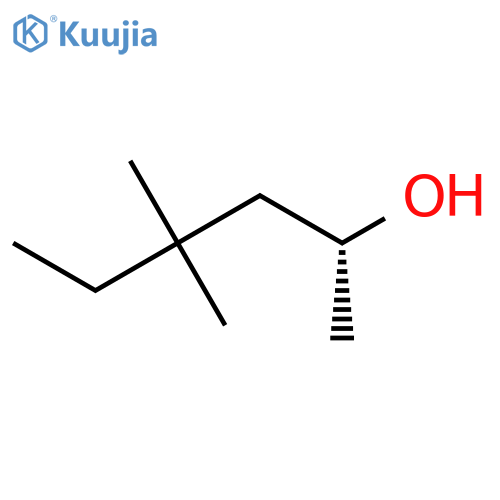Cas no 2227685-20-1 ((2R)-4,4-dimethylhexan-2-ol)

(2R)-4,4-dimethylhexan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4,4-dimethylhexan-2-ol
- EN300-1752943
- 2227685-20-1
-
- インチ: 1S/C8H18O/c1-5-8(3,4)6-7(2)9/h7,9H,5-6H2,1-4H3/t7-/m1/s1
- InChIKey: CJGWLHDFPXIKQX-SSDOTTSWSA-N
- ほほえんだ: O[C@H](C)CC(C)(C)CC
計算された属性
- せいみつぶんしりょう: 130.135765193g/mol
- どういたいしつりょう: 130.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 76.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
(2R)-4,4-dimethylhexan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752943-0.1g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-5.0g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1752943-1g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-10g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 10g |
$6512.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-5g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 5g |
$4391.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-1.0g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1752943-2.5g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-0.05g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-0.25g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1752943-0.5g |
(2R)-4,4-dimethylhexan-2-ol |
2227685-20-1 | 0.5g |
$1453.0 | 2023-09-20 |
(2R)-4,4-dimethylhexan-2-ol 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
(2R)-4,4-dimethylhexan-2-olに関する追加情報
Introduction to (2R)-4,4-dimethylhexan-2-ol (CAS No. 2227685-20-1)
(2R)-4,4-dimethylhexan-2-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227685-20-1, is a chiral alcohol with significant applications in the field of pharmaceuticals and chemical synthesis. This compound, characterized by its specific stereochemistry and structural features, has garnered attention due to its utility in the development of fine chemicals and potential roles in drug discovery.
The molecular structure of (2R)-4,4-dimethylhexan-2-ol consists of a six-carbon chain with two methyl groups attached at the fourth carbon and a hydroxyl group at the second carbon, arranged in a specific (R) configuration. This stereochemical arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular frameworks that are prevalent in medicinal chemistry.
In recent years, the demand for enantiomerically pure compounds has surged due to their enhanced efficacy and reduced side effects in pharmaceutical applications. (2R)-4,4-dimethylhexan-2-ol serves as a crucial building block for synthesizing enantiomerically enriched drugs. Its chiral center allows for the creation of derivatives that can interact selectively with biological targets, improving therapeutic outcomes.
One of the most compelling aspects of (2R)-4,4-dimethylhexan-2-ol is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural motif to develop novel compounds with potential applications in treating various diseases. For instance, studies have explored its utility in creating ligands for G-protein coupled receptors (GPCRs), which are pivotal targets in drug development due to their involvement in numerous physiological processes.
The pharmaceutical industry has shown particular interest in chiral alcohols like (2R)-4,4-dimethylhexan-2-ol due to their ability to enhance drug bioavailability and reduce metabolic degradation. Recent advancements in asymmetric synthesis have enabled more efficient production methods for such compounds, making them more accessible for industrial applications. Techniques such as biocatalysis and flow chemistry have been employed to improve yield and purity, further solidifying their importance in synthetic chemistry.
Moreover, the versatility of (2R)-4,4-dimethylhexan-2-ol extends beyond pharmaceuticals. It has been utilized in the development of fragrances and flavoring agents, where its chiral properties contribute to unique sensory experiences. The compound's ability to act as a precursor for more complex molecules makes it a valuable asset in specialty chemical manufacturing.
In academic research, (2R)-4,4-dimethylhexan-2-ol has been studied for its potential role in catalytic processes. Its structural features allow it to participate in various organic reactions, including reductions and oxidations, which are fundamental to many synthetic pathways. Researchers have investigated its use as a ligand or co-catalyst to enhance reaction efficiency and selectivity.
The environmental impact of synthesizing and using chiral compounds like (2R)-4,4-dimethylhexan-2-ol is also a topic of interest. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. These initiatives align with global trends toward sustainable chemistry practices, ensuring that the production of such valuable compounds is both efficient and environmentally responsible.
Future research directions for (2R)-4,4-dimethylhexan-2-ol include exploring its applications in material science and nanotechnology. Its unique structural properties could make it useful in designing novel materials with specific functionalities. Additionally, its role as a building block for complex organic molecules suggests potential applications in polymer chemistry and coatings.
In conclusion, (2R)-4,4-dimethylhexan-2-ol (CAS No. 2227685-20-1) is a multifaceted compound with significant implications across multiple industries. Its chiral nature and structural versatility make it indispensable in pharmaceutical synthesis, while its broader applications extend to fragrances, catalysis, and material science. As research continues to uncover new uses for this compound, its importance is likely to grow further.
2227685-20-1 ((2R)-4,4-dimethylhexan-2-ol) 関連製品
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 17202-90-3(Spiro[2.5]octan-1-amine)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 1256477-09-4(2,2,5-Trimethylhexanal)